molecular formula C14H16N2O4S B2680735 N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-03-9

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2680735
CAS No.: 868216-03-9
M. Wt: 308.35
InChI Key: JSLFDVWXQUDKNS-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide nitrogen and a 2-methyl-3,5-dioxothiomorpholinyl moiety at the α-carbon of the acetamide backbone.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-14(19)16(13(18)8-21-9)7-12(17)15-10-4-3-5-11(6-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLFDVWXQUDKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a methoxyphenyl moiety and a thiomorpholine ring, is hypothesized to exhibit various pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S. Its structure includes:

  • Methoxyphenyl Group : Affects solubility and biological activity.
  • Thiomorpholine Ring : Potentially enhances interactions with biological targets.
  • Acetamide Functional Group : Commonly associated with pharmacological activity.

The mechanism of action for this compound is expected to involve:

  • Binding Affinity : Interaction with specific enzymes or receptors.
  • Modulation of Biological Pathways : Influencing signaling pathways related to disease processes.
  • Potential Inhibition of Targets : Similar compounds have shown inhibitory effects on various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anticancer Properties : Compounds in this class have shown efficacy against cancer cell lines.
  • Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Modulation of inflammatory responses in various models.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-1-(thiomorpholin-4-yl)methanamineThiomorpholine ringAnticancer
N-(3-methoxyphenyl)-5-methylisoxazolecarboxamideIsoxazole ringAntimicrobial
4-Methylthio-N-(4-methoxyphenyl)benzamideBenzamide structureAnti-inflammatory

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study involving derivatives similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Research has shown that compounds with similar thiomorpholine structures possess antimicrobial properties, suggesting that this compound may also be effective against microbial infections.
  • Inflammation Modulation :
    • Inflammatory models have indicated that related compounds can reduce markers of inflammation, supporting the hypothesis that this compound may provide therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Ethoxyphenyl)-2-(2-Methyl-3,5-Dioxothiomorpholin-4-yl)Acetamide
  • Structural Difference : The phenyl group has a 4-ethoxy substituent instead of 3-methoxy.
  • The para-substitution may alter binding interactions compared to the meta-position in the target compound .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
  • Structural Difference : The acetamide nitrogen is attached to a benzothiazole ring with a trifluoromethyl group.
  • Impact : The benzothiazole core introduces aromaticity and electron-deficient properties, which may enhance interactions with π-π stacking or hydrophobic pockets in biological targets. The trifluoromethyl group improves metabolic stability and bioavailability .

Variations in the Heterocyclic Core

2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide
  • Structural Difference: A morpholinone ring replaces the thiomorpholine dione.
  • The 4-isopropylphenyl group increases steric bulk, which may limit target engagement compared to the smaller 3-methoxyphenyl .
4-{3-[2-(4-Ethoxyphenyl)Acetylamino]-1H-Indazol-3-yl}Amino-3-Fluorobenzoic Acid
  • Structural Difference : An indazole core replaces the thiomorpholine dione, with additional fluorinated benzoic acid substituents.
  • Impact : Indazole derivatives are associated with anti-proliferative activity, as seen in . Fluorination enhances electronegativity and may improve binding to enzymes like kinases .

Functional Group Modifications

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide
  • Structural Difference : Incorporates a thiazolidinedione moiety instead of thiomorpholine dione.
  • Impact: Thiazolidinediones are known for hypoglycemic activity via PPAR-γ modulation. This highlights how heterocycle choice directs therapeutic applications—thiomorpholine diones may lack this specific activity but could target other pathways .

Solubility and LogP Predictions

Compound Key Substituents Predicted LogP* Solubility Profile
Target Compound 3-Methoxy, thiomorpholine dione ~2.1 Moderate aqueous solubility
N-(4-Ethoxyphenyl)-...thiomorpholin-4-yl 4-Ethoxy ~2.8 Lower solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)... Benzothiazole, CF3 ~3.5 Poor solubility
2-(4-Acetyl-...morpholin-3-yl)... 4-Isopropyl, morpholinone ~3.0 Low to moderate

*LogP estimated using fragment-based methods.

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